molecular formula C13H10FN3O2 B2567079 ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 318497-87-9

ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2567079
CAS No.: 318497-87-9
M. Wt: 259.24
InChI Key: UAAWNPOQTVRAOE-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA). This method is environmentally benign and yields high amounts of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multicomponent reactions in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and the final product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Properties

IUPAC Name

ethyl 4-cyano-2-(4-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWNPOQTVRAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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